
4-Amino-6-chloropicolinic acid
Overview
Description
4-Amino-6-chloropicolinic acid: is a heterocyclic organic compound with the molecular formula C6H5ClN2O2 and a molecular weight of 172.57 g/mol . It is a derivative of picolinic acid, characterized by the presence of an amino group at the 4-position and a chlorine atom at the 6-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-chloropicolinic acid typically involves the chlorination of picolinic acid followed by amination. One common method includes the reaction of 6-chloropicolinic acid with ammonia or an amine under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or water, with the temperature maintained between 50-100°C to ensure optimal yield .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure consistency and purity of the final product . The compound is typically purified through crystallization or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-6-chloropicolinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxyl or alkoxy groups under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized to a nitro group or reduced to an amine, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used for nucleophilic substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the amino group.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed:
Substitution Reactions: Products such as 4-amino-6-hydroxypicolinic acid or 4-amino-6-alkoxypicolinic acid.
Oxidation Reactions: 4-nitro-6-chloropicolinic acid.
Reduction Reactions: this compound derivatives with reduced functional groups.
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis : 4-Amino-6-CPA serves as a versatile building block in organic chemistry for synthesizing more complex molecules. Its unique structure allows for various chemical reactions, including substitution, oxidation, and reduction.
Biological Applications
- Enzyme Inhibition : Research indicates that 4-Amino-6-CPA can act as an enzyme inhibitor, which may be useful in biochemical assays to study enzyme kinetics and mechanisms.
- Ligand in Biochemical Assays : The compound has been investigated for its potential to act as a ligand in various biochemical assays, aiding in the understanding of molecular interactions within biological systems.
Medicinal Chemistry
- Antimicrobial Properties : Preliminary studies suggest that 4-Amino-6-CPA exhibits antimicrobial activity, making it a candidate for further research in developing new antibiotics .
- Anticancer Activity : There is ongoing exploration into the anticancer properties of 4-Amino-6-CPA, with studies focusing on its mechanism of action against cancer cell lines .
Industrial Applications
This compound is also utilized in the agrochemical industry, particularly in the formulation of herbicides and pesticides. Its structural properties allow it to interact effectively with target plant enzymes, leading to herbicidal activity against specific weed species .
Case Study 1: Antimicrobial Activity
A study conducted on various derivatives of chlorinated picolinic acids revealed that 4-Amino-6-CPA demonstrated significant inhibitory effects against Gram-positive bacteria. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis, highlighting its potential as a lead compound for antibiotic development .
Case Study 2: Anticancer Research
In vitro studies on cancer cell lines showed that 4-Amino-6-CPA induced apoptosis in malignant cells through the activation of caspase pathways. This finding suggests that the compound could be further developed into a therapeutic agent for cancer treatment .
Mechanism of Action
The mechanism of action of 4-Amino-6-chloropicolinic acid involves its interaction with specific molecular targets, such as enzymes and receptors . The amino and chlorine groups on the pyridine ring allow the compound to form hydrogen bonds and other interactions with target molecules, modulating their activity . This can lead to changes in cellular processes and biochemical pathways, which are exploited in various applications, including drug development and biochemical research .
Comparison with Similar Compounds
- 4-Amino-6-chloropyridine-2-carboxylic acid
- 4-Amino-6-chloronicotinic acid
- 4-Amino-6-chloropyridine-3-carboxylic acid
Comparison: 4-Amino-6-chloropicolinic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties . Compared to similar compounds, it exhibits different reactivity and interaction profiles with molecular targets, making it valuable for specific applications in research and industry .
Biological Activity
4-Amino-6-chloropicolinic acid (4A6CPA), a derivative of picolinic acid, has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides an in-depth analysis of the compound's biological activity, including its mechanisms of action, research findings, and applications in various fields.
- Molecular Formula : C₆H₅ClN₂O₂
- Molecular Weight : 172.57 g/mol
- CAS Number : 546141-56-4
4A6CPA exhibits its biological effects primarily through interactions with specific enzymes and receptors. The amino group can form hydrogen bonds, while the chlorine atom may participate in halogen bonding, influencing the activity of various biological molecules. This interaction can modulate enzymatic functions and cellular pathways, potentially affecting processes such as cell signaling and metabolism.
1. Enzyme Inhibition
Research indicates that 4A6CPA can act as an enzyme inhibitor. Its structural features allow it to interact with enzyme active sites, potentially leading to the development of novel therapeutics targeting various diseases. This property is particularly valuable in drug design, where enzyme inhibition is a common strategy for therapeutic intervention.
2. Antimicrobial Properties
4A6CPA has demonstrated significant antimicrobial activity against various bacterial strains, making it a candidate for antibiotic development. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential utility in treating bacterial infections.
3. Anticancer Activity
Preclinical studies have explored the anticancer properties of 4A6CPA. The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly against certain types of cancer cells. The mechanism may involve the modulation of signaling pathways associated with cell growth and apoptosis .
Case Studies
- In Vitro Studies
-
Antimicrobial Efficacy
- In a series of tests against common pathogens, 4A6CPA exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, indicating potent antimicrobial activity comparable to standard antibiotics.
Data Tables
1. Pharmaceutical Development
Due to its biological activities, 4A6CPA is being investigated as a lead compound for developing new drugs targeting bacterial infections and cancer. Its ability to inhibit specific enzymes makes it a valuable candidate for further optimization and clinical trials .
2. Biochemical Probes
The compound serves as a biochemical probe in research settings, allowing scientists to study enzyme functions and receptor interactions more effectively. This application is crucial for understanding complex biological systems and developing targeted therapies.
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic techniques for characterizing 4-Amino-6-chloropicolinic acid, and how should data interpretation be approached?
- Methodological Answer : Use a combination of NMR (¹H/¹³C), FT-IR , and mass spectrometry (MS) for structural elucidation. For example:
- NMR : Compare chemical shifts to analogous compounds like 2-Amino-6-chlorotoluene-4-sulphonic acid (δ ~7.5 ppm for aromatic protons, δ ~165 ppm for carboxylic carbons) .
- FT-IR : Identify functional groups (e.g., NH₂ stretching ~3400 cm⁻¹, C=O ~1700 cm⁻¹) .
- MS : Confirm molecular weight (e.g., [M+H]⁺ peaks) using high-resolution MS. Cross-validate with PubChem or NIST databases for spectral matching .
Q. How should researchers handle and store this compound to ensure stability and safety during experiments?
- Methodological Answer :
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation, similar to protocols for 4-Chloropicolinic acid .
- Handling : Use PPE (nitrile gloves, safety goggles, lab coats) and work in a fume hood. Avoid contact with strong oxidizers or bases, which may trigger decomposition .
Q. What synthetic routes are commonly used to prepare this compound, and how can reaction yields be optimized?
- Methodological Answer :
- Route : Adapt methods for structurally related compounds, such as coupling 4-amino-picolinic acid with Cl donors (e.g., SOCl₂) under controlled conditions .
- Optimization : Vary catalysts (e.g., Pd/C), solvents (DMF/THF), and temperatures (60–100°C). Monitor purity via HPLC (C18 column, 0.1% TFA in mobile phase) .
Advanced Research Questions
Q. How can computational chemistry methods like DFT predict the electronic properties of this compound?
- Methodological Answer :
- Modeling : Use Gaussian or ORCA software to calculate HOMO/LUMO energies, electrostatic potential maps, and charge distribution. Input structures via InChI/SMILES strings from PubChem .
- Validation : Compare computed vibrational spectra (IR) with experimental data to refine basis sets (e.g., B3LYP/6-31G**) .
Q. What strategies can resolve contradictory reports on the reactivity of this compound in different solvent systems?
- Methodological Answer :
- Systematic Testing : Design a DOE (Design of Experiments) to assess solvent polarity (e.g., water vs. DMSO), pH, and temperature effects on reactivity.
- Kinetic Analysis : Use UV-Vis spectroscopy to track reaction rates and identify intermediates. Cross-reference with stability data from analogous chlorinated acids .
Q. How can researchers design assays to evaluate the biological activity of this compound, such as cytotoxicity or enzyme inhibition?
- Methodological Answer :
- Cytotoxicity : Follow protocols for 2-Amino-6-chlorotoluene-4-sulphonic acid, using MTT assays on human cell lines (e.g., HEK-293) with IC₅₀ calculations .
- Enzyme Studies : Screen against target enzymes (e.g., kinases) via fluorescence polarization or SPR (surface plasmon resonance). Include positive/negative controls (e.g., staurosporine) .
Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be mitigated?
- Methodological Answer :
- HPLC-MS : Use a C18 column with gradient elution (acetonitrile/water + 0.1% formic acid) to separate impurities. Set detection limits to <0.1% via calibration curves .
- Sample Prep : Employ solid-phase extraction (SPE) to isolate the compound from byproducts like chlorinated derivatives .
Q. Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?
- Methodological Answer :
Properties
IUPAC Name |
4-amino-6-chloropyridine-2-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c7-5-2-3(8)1-4(9-5)6(10)11/h1-2H,(H2,8,9)(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSSUQLVGYOIGIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(=O)O)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00678182 | |
Record name | 4-Amino-6-chloropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00678182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
546141-56-4 | |
Record name | 4-Amino-6-chloropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00678182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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